3-Bromo-1,9-dihydropyrene
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Overview
Description
3-Bromo-1,9-dihydropyrene is an organic compound with the molecular formula C16H11Br. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties . The bromine atom in the 3-position of the pyrene ring system introduces distinct reactivity and functionalization potential, making it a valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,9-dihydropyrene typically involves the bromination of pyrene. One common method involves the reaction of pyrene with bromine in the presence of a catalyst, such as iron(III) bromide, under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at room temperature, leading to the selective bromination at the 3-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,9-dihydropyrene undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding pyrene derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,9-dihydropyrene.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) and iron(III) chloride (FeCl3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Electrophilic Substitution: Various substituted pyrene derivatives.
Oxidation: Oxidized pyrene compounds.
Reduction: 1,9-Dihydropyrene.
Scientific Research Applications
3-Bromo-1,9-dihydropyrene has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1,9-dihydropyrene involves its interaction with molecular targets through its bromine atom and aromatic ring system. The bromine atom can participate in halogen bonding, while the aromatic system can engage in π-π interactions with other aromatic compounds . These interactions influence the compound’s reactivity and functionalization potential, making it a versatile building block in synthetic chemistry .
Comparison with Similar Compounds
- 1-Bromo-3,5-dihydropyrene
- 3,6-Dibromopyrene
- 1,3,6,8-Tetrabromopyrene
Comparison: 3-Bromo-1,9-dihydropyrene is unique due to its specific substitution pattern, which imparts distinct reactivity and functionalization potential compared to other bromopyrene derivatives . Its selective bromination at the 3-position allows for targeted modifications and applications in various scientific fields .
Properties
Molecular Formula |
C16H11Br |
---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
3-bromo-1,9-dihydropyrene |
InChI |
InChI=1S/C16H11Br/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-3,5-6,8-9H,4,7H2 |
InChI Key |
VLFYFQYOFHJTKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=C3C1=CCC4=CC=CC(=C43)C=C2)Br |
Origin of Product |
United States |
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